molecular formula C₂₃H₃₁Cl₃N₂O₄ B139073 Hydroxyzine Acetic Acid Dihydrochloride CAS No. 83881-56-5

Hydroxyzine Acetic Acid Dihydrochloride

Cat. No.: B139073
CAS No.: 83881-56-5
M. Wt: 505.9 g/mol
InChI Key: ZLLSILIWIOEGTJ-UHFFFAOYSA-N
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Description

Hydroxyzine Acetic Acid Dihydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly referred to as Levocetirizine dihydrochloride, a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria .

Scientific Research Applications

Hydroxyzine Acetic Acid Dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in chromatography and spectroscopy.

    Biology: Studied for its effects on histamine receptors and allergic responses.

    Medicine: Used in the treatment of allergic rhinitis and chronic idiopathic urticaria.

    Industry: Employed in the formulation of pharmaceutical products.

Mechanism of Action

Target of Action

Hydroxyzine Acetic Acid Dihydrochloride, also known as Hydroxyzine, primarily targets the histamine H1-receptor . Histamine receptors play a crucial role in allergic reactions, and by blocking these receptors, Hydroxyzine can alleviate symptoms associated with allergic conditions .

Mode of Action

Hydroxyzine acts as a potent and selective histamine H1 receptor inverse agonist . This means it binds to the H1 receptor and induces a response opposite to that of histamine, effectively reducing the effects of histamine in the body . This results in the alleviation of symptoms such as pruritus (itching) and urticaria (hives) .

Biochemical Pathways

By acting on the histamine H1 receptor, Hydroxyzine affects the biochemical pathways associated with histamine. Histamine is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter. By blocking the H1 receptor, Hydroxyzine can mitigate the effects of histamine, providing relief from allergic symptoms .

Pharmacokinetics

Hydroxyzine is known for its high bioavailability . It is relatively fast-acting, with an onset of effect occurring between 15 and 60 minutes, and a duration of action between 4-6 hours . It is metabolized in the liver, and one of its active metabolites is cetirizine, which is responsible for much of Hydroxyzine’s antihistaminic effect .

Result of Action

The primary result of Hydroxyzine’s action is the reduction of symptoms associated with allergic conditions, such as pruritus and chronic urticaria . It also exhibits sedative, anxiolytic, and antiemetic properties . This makes it useful for treating anxiety and tension associated with psychoneuroses, as well as controlling nausea and vomiting .

Action Environment

The action of Hydroxyzine can be influenced by various environmental factors. For instance, the presence of other central nervous system (CNS) depressants can potentiate the effects of Hydroxyzine . Therefore, patients maintained on Hydroxyzine should receive reduced doses of any CNS depressants . Additionally, the drug’s effectiveness can be affected by the patient’s individual characteristics, such as their overall health status, age, and other individual factors .

Biochemical Analysis

Biochemical Properties

Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a highly selective H1-receptor inverse agonist and a potent non-sedating antihistamine . Compared to other commonly used antihistamines, it has less affinity for calcium channel, adrenergic α1, dopamine D2, serotonin 5-HT2 receptors, and muscarinic receptors .

Cellular Effects

This compound influences cell function by acting on the histamine H1 receptor, thereby affecting cell signaling pathways and gene expression . It can also impact cellular metabolism, particularly in cells involved in immune response and allergic reactions .

Molecular Mechanism

The molecular mechanism of action of Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride involves binding interactions with the histamine H1 receptor . This binding inhibits the action of histamine, leading to its antihistaminic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for the quantification of cetirizine . The compound was isolated from human plasma by protein precipitation using acetonitrile .

Metabolic Pathways

This compound is minimally metabolized with an elimination half-life of approximately 8 hours . It is 91% protein bound, and also has a small volume of distribution (Vd) of 0.4 L/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyzine Acetic Acid Dihydrochloride involves multiple steps. The process typically starts with the reaction of 4-chlorobenzhydryl chloride with piperazine to form 4-((4-chlorophenyl)phenylmethyl)piperazine. This intermediate is then reacted with ethylene glycol to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Hydroxyzine Acetic Acid Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Properties

IUPAC Name

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28;;/h1-9,23H,10-18H2,(H,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLSILIWIOEGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004016
Record name [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83881-56-5
Record name Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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